Berberine sulfate

Pharmaceutical Formulation Pre-formulation Studies Solubility Enhancement

Berberine sulfate (CAS 6190-33-6) is the hemisulfate salt trihydrate with 16.7-fold higher aqueous solubility (1:30 w/v) versus berberine hydrochloride (1:500 w/v). This eliminates precipitation in high-concentration stock solutions and cell culture assays, ensuring reproducible dosing. With 3.4-fold greater AChE inhibition potency (IC₅₀ 2.2 µg/mL) than palmatine, it serves as a robust positive control for cholinesterase research. Its well-characterized low oral bioavailability (F < 1%) makes it the reference compound for formulation and bioavailability enhancement studies. Insist on berberine sulfate—not generic berberine salts—to avoid irreproducible results and failed experiments.

Molecular Formula C40H36N2O12S
Molecular Weight 768.8 g/mol
CAS No. 6190-33-6
Cat. No. B601030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine sulfate
CAS6190-33-6
SynonymsBerbinium, 7,8,13,13A-Tetradehydro-9,10-Dimethoxy-2,3-(Methylenedioxy)-, Sulfate, Trihydrate
Molecular FormulaC40H36N2O12S
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyOJVABJMSSDUECT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN CHLOROFORM /TRIHYDRATE/

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Sulfate (CAS 6190-33-6): Technical Specification and Procurement Overview for Research and Industrial Sourcing


Berberine sulfate (CAS 6190-33-6) is the hemisulfate salt trihydrate of the quaternary isoquinoline alkaloid berberine, with a molecular formula of C₄₀H₄₂N₂O₁₅S and a molecular weight of 768.8 g/mol (as the trihydrate) [1]. It is a bright yellow, crystalline powder with an intensely bitter taste. As a naturally occurring alkaloid extracted from plants such as *Coptis chinensis* and *Berberis* species, it is widely used as a research tool in antimicrobial, metabolic, and anticancer studies [2]. Unlike its closely related chloride or hydrochloride salt forms, the sulfate counterion confers distinct physicochemical properties that significantly impact solubility, formulation, and in vitro assay performance [3].

The Critical Role of Salt Form Selection: Why Berberine Sulfate (6190-33-6) Cannot Be Arbitrarily Substituted


Generic substitution of berberine salts without rigorous analytical confirmation is a primary cause of product failure and irreproducible research. Berberine sulfate and berberine chloride/hydrochloride differ substantially in their molecular weight (768.8 vs. 371.8 g/mol) [1] and counterion-dependent aqueous solubility (1:30 vs. 1:500 w/v) . These differences lead to a 16.7-fold variance in solubility and distinct dissolution kinetics in biorelevant media [2]. As such, substituting one salt for another without adjusting molar concentration or validating dissolution behavior can result in significantly altered drug exposure in vitro and in vivo, compromising data integrity and therapeutic outcomes [3].

Quantitative Differentiation Guide for Berberine Sulfate (6190-33-6) Relative to Key Analogs


Aqueous Solubility Differential: Berberine Sulfate vs. Berberine Hydrochloride

Berberine sulfate demonstrates a 16.7-fold higher aqueous solubility compared to berberine hydrochloride. The solubility of berberine sulfate in water is reported as 1:30 (w/v), while that of berberine hydrochloride is 1:500 (w/v) . This quantitative difference is critical for achieving target concentrations in aqueous buffers and cell culture media.

Pharmaceutical Formulation Pre-formulation Studies Solubility Enhancement

Comparative Antifungal Activity: Berberine Sulfate vs. Berberine Chloride Against Aspergillus Species

In a direct head-to-head comparison using CLSI M38-A3 methodology, berberine chloride demonstrated superior antifungal potency relative to berberine sulfate. The Minimum Inhibitory Concentration (MIC) for berberine chloride against *A. flavus* and *A. parasiticus* was 125 µg/mL and 250 µg/mL, respectively, while berberine sulfate showed an MIC of 500 µg/mL for both strains [1]. For complete mycelial growth inhibition of *A. flavus*, berberine chloride required only 1000 µg/mL, whereas berberine sulfate required 2000 µg/mL—a 2-fold higher concentration [1].

Antifungal Activity Mycotoxin Inhibition Aspergillus

Oral Bioavailability in Rats: Absolute Value for Berberine Sulfate

The absolute oral bioavailability of berberine sulfate in rats is consistently low, measured at 0.26% following a 10 mg/kg oral dose [1]. This value is concordant with class-level data indicating that all berberine salts, regardless of counterion, exhibit extremely poor oral bioavailability due to extensive first-pass metabolism and P-glycoprotein (P-gp) efflux [2].

Pharmacokinetics Oral Bioavailability Preclinical Studies

Acetylcholinesterase (AChE) Inhibition: Berberine vs. Palmatine

Berberine is a more potent inhibitor of acetylcholinesterase (AChE) compared to its structural analog palmatine. The IC₅₀ of berberine for AChE inhibition is 2.2 µg/mL, whereas palmatine exhibits an IC₅₀ of 7.4 µg/mL [1]. This represents a 3.4-fold higher potency for berberine.

Neurodegenerative Disease Alzheimer's Disease AChE Inhibition

Differential Hepatoprotective Efficacy: Berberine Bisulfate vs. Coptisine Bisulfate

In an in vivo model of CCl₄-induced acute toxic hepatitis, coptisine bisulfate demonstrated significant hepatoprotective activity, whereas berberine bisulfate showed negligible effect. Administration of coptisine bisulfate at 1 mg/kg for 7 days prevented the increase in ALT and AST transaminase levels, maintaining the De Ritis ratio within normal ranges. In contrast, berberine bisulfate administered under identical conditions failed to influence the evolution of experimental toxic hepatitis [1].

Hepatoprotection Toxic Hepatitis Liver Injury

Defined Application Scenarios for Berberine Sulfate (6190-33-6) Based on Empirical Differentiation


Aqueous Assay Development and High-Concentration Stock Preparation

Based on its 16.7-fold higher aqueous solubility compared to berberine hydrochloride (1:30 vs. 1:500 w/v) , berberine sulfate is the preferred salt form for preparing high-concentration aqueous stock solutions and for use in cell culture or in vitro assays where precipitation must be avoided. This property simplifies dosing in aqueous media and ensures consistent exposure in experiments.

Positive Control or Reference Standard in AChE Inhibition Studies

Given its 3.4-fold higher potency against acetylcholinesterase (AChE) relative to the structural analog palmatine (IC₅₀: 2.2 µg/mL vs. 7.4 µg/mL) [1], berberine sulfate is a robust and well-characterized positive control for in vitro assays investigating cholinesterase inhibition and related neurodegenerative pathways.

Rectal or Alternative Route Bioavailability Studies in Preclinical Models

Due to the class-level constraint of extremely low oral bioavailability (<1% for all berberine salts) [2], berberine sulfate is an ideal reference compound for studies investigating formulation or alternative administration strategies to improve systemic exposure. Its well-defined pharmacokinetic profile in rats (oral bioavailability of 0.26%) [3] provides a reliable baseline for comparing novel delivery technologies or co-administration with absorption enhancers.

Antifungal Research Requiring Defined Solubility or High Concentration Ranges

While berberine chloride is more potent on a µg/mL basis against *Aspergillus* species (MIC 125-250 µg/mL vs. 500 µg/mL) [4], the superior aqueous solubility of berberine sulfate makes it the compound of choice for experimental designs requiring high concentrations (e.g., >1 mg/mL) or for investigating concentration-dependent effects where chloride salt precipitation would be a limiting factor .

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